molecular formula C16H12Cl2N2O3S2 B2978608 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 313395-44-7

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2978608
CAS RN: 313395-44-7
M. Wt: 415.3
InChI Key: INAZUDYSERHDNN-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-3,4-dimethoxybenzamide, also known as DTTB, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes. The unique chemical structure of DTTB makes it an attractive target for drug discovery and development.

Scientific Research Applications

  • Molecular Structure and Intermolecular Interactions : Sedat Karabulut et al. (2014) studied the molecular structure and intermolecular interactions of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide. They explored the influence of dimerization and crystal packing on molecular geometry, providing insights into the structural properties of such compounds (Karabulut et al., 2014).

  • Novel Protecting Group in Synthesis : Evelyne Grunder-Klotz and J. Ehrhardt (1991) identified the 3,4-dimethoxybenzyl group as a novel N-protecting group in the synthesis of certain thiazole derivatives. This research highlights the use of specific moieties in the synthesis of complex organic compounds (Grunder-Klotz & Ehrhardt, 1991).

  • Anticonvulsant Properties : A study by M. Faizi et al. (2017) on 4-thiazolidinone derivatives, structurally similar to the compound , revealed significant anticonvulsant activity in certain synthesized compounds. This suggests potential applications in developing new anticonvulsant agents (Faizi et al., 2017).

  • Quality Control Methods for Anticonvulsants : I. Sych et al. (2018) developed quality control methods for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with anticonvulsive activity. This research is crucial for the standardization and safety of drugs derived from similar compounds (Sych et al., 2018).

  • Antitumor Activity of Benzothiazole Derivatives : L. Yurttaş et al. (2015) evaluated the antitumor activity of benzothiazole derivatives, providing insights into the potential of these compounds in cancer therapy (Yurttaş et al., 2015).

  • Anti-Hyperglycemic and Anti-Hyperlipidemic Agents : Research by S. Shrivastava et al. (2016) on thiazolidine-2,4-diones showed significant anti-diabetic activity, indicating potential applications in treating diabetes (Shrivastava et al., 2016).

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c1-22-11-4-3-8(5-12(11)23-2)15(21)20-16-19-10(7-24-16)9-6-13(17)25-14(9)18/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAZUDYSERHDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

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